Superior Binding Affinity for mGluR5 Compared to Clinical-Stage NAMs
(S,S)-BMS-984923 demonstrates a Ki of 0.6 nM for mGluR5, as measured by competitive displacement of the radioligand [³H]MPEP [1]. This affinity is significantly higher than that of the clinical-stage negative allosteric modulator (NAM) basimglurant, which exhibits a Ki of 35.6 nM for [³H]MPEP and 1.4 nM for [³H]ABP688 under comparable assay conditions [2].
| Evidence Dimension | mGluR5 Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 0.6 nM |
| Comparator Or Baseline | Basimglurant (RG7090): Ki = 35.6 nM ([³H]MPEP) / 1.4 nM ([³H]ABP688) |
| Quantified Difference | BMS-984923 is 2.3-fold more potent than basimglurant's higher-affinity site, and 59-fold more potent than its lower-affinity site. |
| Conditions | Radioligand binding assay using human recombinant mGluR5. |
Why This Matters
Higher binding affinity ensures robust target engagement at lower doses, reducing the risk of off-target effects and facilitating precise dose translation in both preclinical and clinical studies.
- [1] Haas LT, Salazar SV, Smith LM, et al. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer's Mouse Phenotypes. Cell Rep. 2017;20(1):76-88. doi:10.1016/j.celrep.2017.06.023. View Source
- [2] MedChemExpress. Basimglurant (RG7090; RO4917523) Product Information. https://www.medchemexpress.cn/RG7090.html. View Source
